(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Chiral Building Block Enantioselective Synthesis Stereochemical Purity

This (R)-configured chiral benzylic amine is a strategic building block for enantiopure APIs targeting the RAS/MAPK pathway and CNS receptors. The defined 4-Br/2-F pattern and stereogenic center are essential for valid SAR—replacement with the racemate or (S)-enantiomer introduces confounding activity and development risk. Sourced as the hydrochloride salt (white to off-white solid, ≥95% purity), it ensures predictable stereochemical outcomes in asymmetric synthesis. Secure your supply of this differentiation-critical intermediate with available lab‑scale quantities and global shipping.

Molecular Formula C8H10BrClFN
Molecular Weight 254.53 g/mol
CAS No. 845829-91-6
Cat. No. B152076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride
CAS845829-91-6
Molecular FormulaC8H10BrClFN
Molecular Weight254.53 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Br)F)N.Cl
InChIInChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyKCVHOOLJEWKAGY-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 845829-91-6): A Chiral Building Block for Advanced Pharmaceutical Synthesis


(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 845829-91-6) is a chiral benzylic amine derivative with a molecular weight of 254.53 g/mol [1]. Its structure features a primary amine group attached to a stereogenic (R)-configured alpha-carbon, which is directly linked to a phenyl ring bearing both bromine (4-position) and fluorine (2-position) substituents [1]. This compound is supplied as a hydrochloride salt, typically as a white to off-white solid with a commercial purity specification of 95%, and is intended for use as a research intermediate in chemical synthesis, particularly in the development of novel pharmacologically active compounds [1].

Why Generic Substitution of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride with Racemates or Positional Isomers is Scientifically Unsound


Generic substitution of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 845829-91-6) with its racemic form (CAS 1034266-14-2) or its (S)-enantiomer (CAS 1311254-85-9) is scientifically invalid for applications requiring stereochemical purity. The (R)-configuration is a critical determinant of a molecule's three-dimensional interaction with biological targets such as enzymes and receptors. Substituting with the racemate introduces a 50% impurity of the (S)-enantiomer, which can lead to significantly altered, diminished, or even antagonistic biological activity in the final drug candidate [1]. Furthermore, substitution with positional isomers like 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS 325163-35-7) or analogs lacking the alpha-methyl chiral center fundamentally alters the molecule's geometry, lipophilicity, and metabolic profile, thereby invalidating structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Guide for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 845829-91-6) Against Key Analogs


Enantiomeric Excess (ee) Differentiation: (R)-Configuration vs. Racemate (CAS 1034266-14-2)

The (R)-enantiomer, supplied as a hydrochloride salt with a reported purity of 95% from major vendors, represents a single, defined stereoisomer . In contrast, the racemate (CAS 1034266-14-2) is a 1:1 mixture of (R)- and (S)-enantiomers. The (R)-enantiomer therefore provides a >50% absolute increase in the desired stereoisomer concentration compared to the racemic mixture when used as a starting material for asymmetric synthesis .

Chiral Building Block Enantioselective Synthesis Stereochemical Purity

Structural Differentiation: α-Methyl Chiral Amine vs. Non-Chiral Benzylamine Analog (CAS 112734-22-2)

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride possesses a chiral α-methyl group, creating a stereocenter not present in the achiral analog 4-bromo-2-fluorobenzylamine (CAS 112734-22-2) . The introduction of this methyl group increases molecular weight by ~25% (218.07 g/mol vs. 204.04 g/mol) and significantly alters the molecule's topology and steric bulk around the amine, which are key parameters in determining binding affinity and selectivity in drug-target interactions .

Medicinal Chemistry SAR Studies Chiral Scaffold

Positional Isomer Differentiation: 1-Aminoethyl vs. 2-Aminoethyl Scaffold (CAS 325163-35-7)

The target compound is a 1-aminoethyl derivative, whereas a common analog is the 2-aminoethyl variant, 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS 325163-35-7). The shift of the amine group from the alpha to beta position relative to the aromatic ring is known to dramatically alter the basicity (pKa) of the amine and the molecule's overall lipophilicity (LogP) . These physico-chemical changes directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding kinetics with target proteins [1].

Medicinal Chemistry Lead Optimization Metabolic Stability

Optimal Research & Industrial Application Scenarios for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 845829-91-6)


Synthesis of Enantiomerically Pure Kinase Inhibitors and CNS-Active Compounds

As established by the evidence, the defined (R)-stereochemistry and halogenation pattern make this compound a strategic building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and central nervous system (CNS) agents [1]. The compound's structure is found in key intermediates for molecules targeting the RAS/MAPK pathway and other therapeutic areas where precise stereochemistry is essential for target engagement . Using the racemate would be counterproductive and introduce significant development risk.

Asymmetric Synthesis and Chiral Auxiliary Development

The single enantiomer form of this benzylic amine is directly applicable as a chiral building block in asymmetric synthesis or as a precursor for chiral auxiliaries and ligands . Its high enantiomeric purity (vs. racemate) ensures that stereochemical outcomes in subsequent reactions are predictable and controllable, a prerequisite for the efficient synthesis of complex chiral molecules [1].

Structure-Activity Relationship (SAR) Exploration in Halogenated Series

This compound serves as a defined point within a SAR matrix for exploring the combined effects of the 4-bromo and 2-fluoro substituents on a chiral benzylic amine scaffold. As demonstrated in Section 3, its structure is uniquely differentiated from other positional isomers and non-chiral analogs, allowing medicinal chemists to deconvolute the specific contributions of each halogen and the chiral center to target binding, metabolic stability, and overall pharmacological profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.